molecular formula C7H10N2O2 B13259756 (1,2-Dimethyl-1H-imidazol-5-YL)aceticacid

(1,2-Dimethyl-1H-imidazol-5-YL)aceticacid

Cat. No.: B13259756
M. Wt: 154.17 g/mol
InChI Key: QVVMLPVJBVLRBO-UHFFFAOYSA-N
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Description

(1,2-Dimethyl-1H-imidazol-5-YL)aceticacid is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dimethyl-1H-imidazol-5-YL)aceticacid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

(1,2-Dimethyl-1H-imidazol-5-YL)aceticacid undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur under various conditions, often involving halogenated reagents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds such as bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various imidazole derivatives with altered functional groups .

Scientific Research Applications

(1,2-Dimethyl-1H-imidazol-5-YL)aceticacid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1,2-Dimethyl-1H-imidazol-5-YL)aceticacid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2-Dimethyl-1H-imidazol-5-YL)aceticacid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(2,3-dimethylimidazol-4-yl)acetic acid

InChI

InChI=1S/C7H10N2O2/c1-5-8-4-6(9(5)2)3-7(10)11/h4H,3H2,1-2H3,(H,10,11)

InChI Key

QVVMLPVJBVLRBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)CC(=O)O

Origin of Product

United States

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